molecular formula C13H15F3N2O B2569486 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine CAS No. 926216-89-9

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine

Cat. No.: B2569486
CAS No.: 926216-89-9
M. Wt: 272.271
InChI Key: XYHWSQIJVHWAHB-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine (CAS 926216-89-9) is a small molecule chemical compound supplied for research and development purposes exclusively. This compound features a piperidine core substituted with an amine functional group and a 2-(trifluoromethyl)benzoyl moiety . With a molecular formula of C13H15F3N2O and a molecular weight of 272.27 g/mol, it serves as a versatile chemical building block in medicinal chemistry and drug discovery programs . Piperidine and amine derivatives are frequently explored in the design and synthesis of histamine H3 receptor antagonists . The histamine H3 receptor is a neurological target under investigation for potential therapies addressing cognitive deficits associated with conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and obesity . The structure of this compound, particularly the benzoyl group linked to the piperidine nitrogen, makes it a valuable intermediate for constructing more complex molecules aimed at modulating central nervous system (CNS) targets. This product is intended for research use only in a laboratory setting and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-7-5-9(17)6-8-18/h1-4,9H,5-8,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHWSQIJVHWAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzoic acid and piperidine.

    Reaction Conditions: The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the desired product. Common reagents include carbodiimides for amide bond formation.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

    Major Products: The

Biological Activity

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethylbenzoyl group, which enhances its lipophilicity and interaction with biological targets. Its chemical structure can be represented as follows:

1 2 Trifluoromethyl benzoyl piperidin 4 amine\text{1 2 Trifluoromethyl benzoyl piperidin 4 amine}

Key properties:

  • Molecular Formula: C12_{12}H12_{12}F3_3N2_2O
  • CAS Number: 926216-89-9

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes, including monoacylglycerol lipase (MAGL), which is involved in cannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and inflammation .
  • Receptor Modulation: The compound acts as an antagonist at histamine H3 receptors, which are implicated in neuropharmacological processes such as appetite regulation and cognition .
  • Anticancer Activity: Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Target IC50 Value Notes
MAGL InhibitionMonoacylglycerol lipase80 nMSelective for MAGL over other ECS enzymes
Histamine H3 Receptor AntagonismHistamine H3 ReceptorNot specifiedImpacts feeding behavior and neurotransmitter systems
Anticancer ActivityVarious cancer cell linesIC50: 7.9 - 92 µMEffective against breast, ovarian, and colorectal cancers

Case Studies

Several studies have explored the biological implications of this compound:

  • In Vivo Studies on Pain Models: Research demonstrated that administration of this compound in animal models resulted in significant analgesic effects, supporting its role as a potential pain management agent .
  • Antitumor Efficacy: In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, suggesting its utility in developing new anticancer therapies .
  • Neuropharmacological Effects: Studies investigating its effects on neurotransmitter systems indicated that the compound could modulate behaviors linked to anxiety and appetite, highlighting its potential in treating neuropsychiatric disorders .

Scientific Research Applications

Scientific Research Applications

1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine has shown promise in several areas:

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent. Research indicates that it may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of piperidinyl compounds, including this compound, exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be between 6.3 to 23 µM, indicating moderate antibacterial properties .

Neuropharmacology

Research has also focused on the neuropharmacological effects of this compound. Its structure suggests potential interactions with serotonin and dopamine receptors, making it a candidate for treating anxiety and depression.

Case Study: CNS Activity

In a neuropharmacological screening, related compounds showed binding affinities to serotonin receptors, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy in treating mood disorders .

The biological activity of this compound can be attributed to the trifluoromethyl group, which enhances lipophilicity and facilitates cellular uptake. This property allows the compound to effectively interact with intracellular targets.

Structure-Activity Relationship (SAR)

SAR studies indicate that variations in the benzoyl and piperidine moieties significantly affect biological activity. For instance, altering substituents on the benzoyl ring can modify binding affinities to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Structure Molecular Formula Molecular Weight Key Substituents Notes
1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine (Target) Piperidin-4-amine with 2-(CF₃)benzoyl at N C₁₃H₁₅F₃N₂O 284.27 2-(CF₃)benzoyl Hypothetical; no direct evidence.
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride Piperidin-4-amine with 2-(CF₃)benzyl at N C₁₃H₁₆F₃N₂·2HCl 343.21 (free base: 258.28) 2-(CF₃)benzyl Industrial grade (99% purity), used in agrochemicals/pharma intermediates .
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine Piperidin-4-amine with 3-(CF₃)benzyl at N C₁₃H₁₇F₃N₂ 258.28 3-(CF₃)benzyl Irritant (Xi hazard class); meta-substitution alters steric effects .
1-(2-Fluoro-6-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine Piperidin-4-amine with 2-F,6-CF₃-phenyl at N C₁₄H₁₇F₄N₂ 296.30 2-F,6-CF₃-phenyl Dimethylamine at C4 reduces basicity vs. primary amine .
1-[4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine Piperidin-4-amine with pyrimidinyl-CF₃ substituent C₁₆H₂₁F₃N₆ 354.38 Pyrimidinyl-CF₃ Heterocyclic substituent may enhance DNA/RNA targeting .
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine hydrochloride Piperidin-4-amine with 4-CF₃-benzyl and N-methyl C₁₄H₁₈F₃N₂·HCl 308.77 4-CF₃-benzyl, N-methyl Methylation at N4 improves bioavailability; hydrochloride salt enhances solubility .

Key Structural and Functional Differences:

Fluorine addition (e.g., 2-F,6-CF₃ in ) increases electronegativity and may improve binding to hydrophobic enzyme pockets.

Linkage Type: Benzoyl (CO) vs.

Amine Modification :

  • Primary amine (target) vs. dimethylamine or N-methyl : Primary amines exhibit higher basicity and stronger hydrogen-bonding capacity, critical for target engagement.

Heterocyclic vs. Aromatic Substituents :

  • Pyrimidinyl-CF₃ analogs introduce planar heterocycles, favoring π-π stacking with aromatic residues in enzymes or receptors.

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